1-phenylprop-2-yn-1-one (CAS 3623-15-2), commonly known as benzoylacetylene, is a highly electrophilic terminal ynone. Featuring a polarized carbon-carbon triple bond conjugated with a carbonyl group, it typically presents as a low-melting solid (mp 51–52 °C) with high reactivity. In procurement and process chemistry, it is primarily sourced as a bifunctional building block and a potent Michael acceptor. Its primary industrial value lies in its ability to undergo step-economical cycloadditions, metal-free functionalizations, and heterocycle syntheses that are kinetically or thermodynamically inaccessible to unactivated alkynes or standard enones .
Attempting to substitute 1-phenylprop-2-yn-1-one with standard terminal alkynes (e.g., phenylacetylene) or structurally related enones (e.g., chalcone) routinely fails in process scale-up due to fundamental differences in electronic activation and oxidation states [1]. Unactivated alkynes lack the electron-withdrawing carbonyl group, rendering them insufficiently electrophilic for catalyst-free Michael additions or metal-free hydrosulfonylations [2]. Conversely, substituting with an enone provides the necessary electrophilicity but lacks the required degree of unsaturation; reactions with dinucleophiles yield non-aromatic intermediates (such as pyrazolines) that necessitate harsh, stoichiometric secondary oxidation steps to achieve the fully aromatic heterocycles that are directly generated by the ynone[1].
In the synthesis of functionalized pyrazoles, the oxidation state of the precursor strictly dictates the process length. 1-phenylprop-2-yn-1-one reacts directly with pyrazoles via Michael addition to yield N-carbonylvinylated pyrazoles with up to 92% yield, or with hydrazines to directly form fully aromatic pyrazoles [1]. In contrast, utilizing the enone analog chalcone yields non-aromatic pyrazolines, which require a mandatory secondary oxidation step (e.g., using DDQ, bromine, or aerobic oxidation catalysts) to achieve the aromatic core [1].
| Evidence Dimension | Synthetic steps to fully aromatic nitrogen heterocycles |
| Target Compound Data | 1 step (direct addition/condensation, up to 92% yield) |
| Comparator Or Baseline | Chalcone (2 steps: condensation + stoichiometric oxidation) |
| Quantified Difference | Elimination of 1 complete synthetic step and associated oxidative reagents |
| Conditions | Condensation with nitrogen nucleophiles (pyrazoles/hydrazines) |
Eliminating the oxidation step reduces reagent costs, avoids harsh oxidants, and streamlines the scale-up of pharmaceutical intermediates.
The conjugated carbonyl group in 1-phenylprop-2-yn-1-one renders the terminal alkyne highly electrophilic, enabling functionalizations that typically require transition metals. It undergoes metal-free hydrosulfonylation with sodium sulfinates at 30 °C to produce γ-keto sulfones in 97% yield with high stereoselectivity (E/Z = 98:02) [1]. Standard terminal alkynes like phenylacetylene are electronically unactivated and strictly require transition metal catalysts (e.g., copper, gold) or radical initiators at elevated temperatures to achieve similar sulfonylation [1].
| Evidence Dimension | Hydrosulfonylation yield and catalyst requirement |
| Target Compound Data | 97% yield (Metal-free, 30 °C) |
| Comparator Or Baseline | Phenylacetylene (Requires metal catalysts or radical initiators) |
| Quantified Difference | 100% reduction in transition metal catalyst usage |
| Conditions | Sodium benzenesulfinate, 4-chlorobenzoic acid, mesitylene, 30 °C |
Enables the synthesis of sulfone-containing APIs without the risk of heavy metal contamination, simplifying downstream purification and reducing catalyst procurement costs.
1-phenylprop-2-yn-1-one exhibits unique thermal reactivity due to its polarized triple bond. In pressurized hot water, it undergoes three consecutive Michael additions to cyclotrimerize into 1,3,5-tribenzoylbenzene in 74% yield after 60 minutes at 150 °C, entirely without added catalysts [1]. In stark contrast, the cyclotrimerization of unactivated alkynes like phenylacetylene strictly relies on expensive transition metal catalysts (such as ruthenium, rhodium, or cobalt complexes) to form the corresponding benzene derivatives [1].
| Evidence Dimension | Catalyst requirement for cyclotrimerization |
| Target Compound Data | 74% yield (Catalyst-free, pressurized hot water, 150 °C) |
| Comparator Or Baseline | Phenylacetylene (Requires Ru/Rh/Co catalysts) |
| Quantified Difference | Complete elimination of transition metal catalysts |
| Conditions | Pressurized hot water, 150 °C, 60 min |
Significantly lowers the cost of synthesizing C3-symmetric star-shaped molecules and organic framework linkers by removing expensive noble metal catalysts from the workflow.
Where this compound is the right choice: Industrial synthesis of fully aromatic nitrogen and oxygen heterocycles. By utilizing 1-phenylprop-2-yn-1-one instead of enones, process chemists can bypass secondary oxidation steps, reducing overall synthetic steps and eliminating the need for stoichiometric oxidants during the scale-up of pharmaceutical intermediates [1].
Where this compound is the right choice: Production of γ-keto sulfones for medicinal chemistry. Its high electrophilicity allows for metal-free hydrosulfonylation, ensuring zero heavy-metal carryover in the final product and bypassing the costly metal-scavenging steps required when using standard terminal alkynes [2].
Where this compound is the right choice: Manufacturing of 1,3,5-tribenzoylbenzene derivatives for organic electronics and covalent organic frameworks (COFs). It allows for catalyst-free cyclotrimerization in pressurized hot water, offering a highly sustainable, noble-metal-free procurement route for star-shaped material cores [3].
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